4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one
Description
4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a bromo substituent at position 4, a cyclopentyl group at position 2, and a methoxy group at position 3. Pyridazinones are heterocyclic compounds with diverse biological activities, including kinase inhibition and cardiovascular effects, often modulated by substituents like halogens, alkyl groups, and aromatic rings .
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-2-cyclopentyl-5-methoxypyridazin-3-one |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-8-6-12-13(10(14)9(8)11)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
GQPFCGZGIAYKJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2CCCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom at the 4-position can be done using brominating agents like N-bromosuccinimide (NBS).
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base.
Cyclopentyl Substitution: The cyclopentyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the pyridazinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible applications in drug discovery and development, particularly for diseases where pyridazinone derivatives have shown efficacy.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Implications :
- Reactivity : Bromo substituents at position 4 (target) vs. 5 () may alter electrophilic substitution patterns. For example, bromine at position 4 could deactivate the ring differently compared to position 5, affecting downstream functionalization .
- Crystal Packing: Analogous phthalazinones (e.g., ) exhibit π-π interactions and hydrogen bonding; the cyclopentyl group in the target compound may disrupt such packing, leading to distinct crystallinity .
Biological Activity
4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1263215-32-2, features a bromine atom and a methoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C10H13BrN2O2, with a molecular weight of 273.13 g/mol. The compound exhibits specific chemical properties that can affect its biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrN2O2 |
| Molecular Weight | 273.13 g/mol |
| InChIKey | GQPFCGZGIAYKJN-UHFFFAOYSA-N |
| LogP | 1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Research indicates that pyridazine derivatives like this compound may exhibit various biological activities due to their ability to interact with specific biological targets.
- Antimicrobial Activity : Studies have shown that pyridazine derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth by disrupting cellular processes.
- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis.
- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
A few notable studies have explored the biological activity of similar compounds, providing insights relevant to this compound:
-
Study on Antimicrobial Properties :
- Researchers evaluated several pyridazine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Research :
- A study investigated the effects of a related pyridazine compound on inflammation in murine models.
- The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
-
Cytotoxicity Assessment :
- A screening of various pyridazine analogs was conducted against human cancer cell lines.
- Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
